molecular formula C19H19N3O3S B10890890 N-{4-acetyl-5-[3-(benzyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide

N-{4-acetyl-5-[3-(benzyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide

Cat. No.: B10890890
M. Wt: 369.4 g/mol
InChI Key: MPNVXTMJGYETQM-UHFFFAOYSA-N
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Description

N-{4-acetyl-5-[3-(benzyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

The synthesis of N-{4-acetyl-5-[3-(benzyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is formed through the cyclization of appropriate precursors, such as thiosemicarbazide and a suitable aldehyde or ketone.

    Introduction of the Benzyloxyphenyl Group: The benzyloxyphenyl group is introduced through a nucleophilic substitution reaction, where a benzyloxyphenyl halide reacts with the thiadiazole intermediate.

    Acetylation: The final step involves the acetylation of the thiadiazole derivative using acetic anhydride or acetyl chloride under basic conditions.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

N-{4-acetyl-5-[3-(benzyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the benzyloxy group, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as anti-inflammatory and analgesic effects.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{4-acetyl-5-[3-(benzyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: It can inhibit enzymes involved in various biological processes, such as cyclooxygenases (COX) in the inflammatory pathway.

    Interaction with Receptors: The compound may bind to specific receptors, modulating their activity and leading to therapeutic effects.

    Induction of Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells, contributing to its anticancer properties.

Properties

Molecular Formula

C19H19N3O3S

Molecular Weight

369.4 g/mol

IUPAC Name

N-[3-acetyl-2-(3-phenylmethoxyphenyl)-2H-1,3,4-thiadiazol-5-yl]acetamide

InChI

InChI=1S/C19H19N3O3S/c1-13(23)20-19-21-22(14(2)24)18(26-19)16-9-6-10-17(11-16)25-12-15-7-4-3-5-8-15/h3-11,18H,12H2,1-2H3,(H,20,21,23)

InChI Key

MPNVXTMJGYETQM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NN(C(S1)C2=CC(=CC=C2)OCC3=CC=CC=C3)C(=O)C

Origin of Product

United States

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